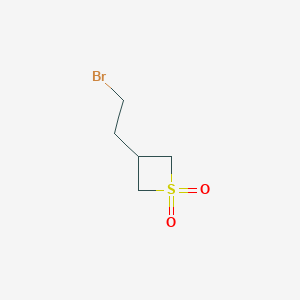

3-(2-Bromoethyl)thietane 1,1-dioxide

描述

属性

IUPAC Name |

3-(2-bromoethyl)thietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUJUMUTXFSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Double Nucleophilic Displacement

- Reaction of 1,3-dihaloalkanes (e.g., 1,3-dibromoalkanes) with sodium sulfide or thiolate nucleophiles leads to formation of the thietane ring by intramolecular displacement.

- For 3-(2-Bromoethyl)thietane, a 1,3-dihaloalkane with a bromo substituent at the 2-position can be employed to yield the desired bromoethyl-substituted thietane.

- This method is well-documented and offers moderate to good yields (typically 50–70%) depending on substrate and conditions.

Stepwise Nucleophilic Displacements with Thiourea

- Thiourea can be used as a nucleophile to displace halides on haloalkanes, forming isothiouronium intermediates.

- Subsequent hydrolysis and ring closure yield thietane derivatives with functionalized side chains.

- This method allows for controlled introduction of substituents such as bromoethyl groups before oxidation.

Nucleophilic Ring-Opening of Epoxides Followed by Intramolecular Displacement

- Epoxides bearing halomethyl substituents can be opened by hydrogen sulfide or thiolate anions.

- The intermediate mercaptoalkanolates undergo intramolecular nucleophilic displacement to form thietane rings.

- This approach can be tailored to introduce bromoethyl substituents on the thietane ring.

Functionalization of Preformed Thietane and Oxidation to 1,1-Dioxide

After obtaining the thietane ring with the desired substituent, the oxidation of sulfur to sulfone is a critical step to prepare the 1,1-dioxide.

Preparation of 3-(2-Bromoethyl)thietane

- Starting from thietane-3-one or thietan-3-one, nucleophilic addition of 2-bromoethyl organometallic reagents (e.g., Grignard reagents) can introduce the 2-bromoethyl substituent at the 3-position.

- For example, reaction of thietan-3-one with 2-bromoethylmagnesium bromide at low temperature (-78 °C) in THF yields 3-(2-bromoethyl)thietan-3-ol.

Oxidation to this compound

- The thietan-3-ol derivative is oxidized using peracids such as meta-chloroperbenzoic acid (mCPBA).

- Typical conditions involve addition of 3 equivalents of mCPBA to the thietan-3-ol in dichloromethane at 0 °C, followed by stirring at room temperature for several hours.

- The reaction is quenched with aqueous sodium bicarbonate, and the product is purified by flash chromatography.

- This oxidation proceeds efficiently to give the 1,1-dioxide sulfone with high yield (generally 70–90%) and purity.

Catalytic Carbocation-Mediated Functionalization (Advanced Method)

Recent studies have explored the use of Lewis acid or Brønsted acid catalysis to generate carbocations on the thietane ring, enabling further functionalization:

- Treatment of thietan-3-ol dioxides with Lewis acids (e.g., Ca^2+, Fe^3+) in the presence of nucleophiles can facilitate substitution reactions on the 3-position.

- This method can be adapted to introduce aryl or alkyl substituents, potentially including bromoethyl groups, though direct application to this compound is less documented.

- Elevated temperatures (up to 110 °C) improve yields and selectivity, maintaining stability of the thietane dioxide ring.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic displacement on 1,3-dihaloalkane | Sodium sulfide, DMF or ethanol, reflux | 50–70 | Formation of thietane ring with bromoethyl substituent possible |

| Thiourea displacement and ring closure | Thiourea, HClO4, KOH, ethanol, reflux | 60–75 | Stepwise displacement, allows functional group introduction |

| Grignard addition to thietan-3-one | 2-Bromoethylmagnesium bromide, THF, -78 °C | 55–75 | Formation of 3-(2-bromoethyl)thietan-3-ol intermediate |

| Oxidation to 1,1-dioxide | mCPBA (3 equiv), CH2Cl2, 0 °C to RT | 70–90 | Clean oxidation to sulfone, flash chromatography purification |

| Lewis acid-catalyzed carbocation functionalization | Ca(II), Fe(III) salts, toluene, 110 °C | Up to 93 | Enhanced yield and selectivity for substituted thietane dioxides |

Research Findings and Considerations

- The oxidation of thietan-3-ol derivatives with mCPBA is a reliable and high-yielding method to obtain thietane 1,1-dioxides, including this compound.

- The nucleophilic displacement approach provides flexibility in introducing the bromoethyl substituent, either before or after ring closure.

- Carbocation-mediated substitution under Lewis acid catalysis offers an advanced route for functionalization but requires careful control of conditions to minimize elimination side-products.

- Stability of the thietane dioxide ring under elevated temperatures facilitates scale-up and diverse functionalization strategies.

化学反应分析

Types of Reactions

3-(2-Bromoethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted thietane derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thietane derivatives.

科学研究应用

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Double Nucleophilic Displacement | Reaction of 1,3-dihaloalkanes with sodium sulfide | Varies |

| Thioether Formation | Reaction of thioethers with electrophiles | High |

Applications in Organic Chemistry

The compound serves as a versatile scaffold for the development of novel organic molecules. Its unique structure allows for the exploration of various chemical reactions, including:

- Nucleophilic Substitutions : The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating the formation of new compounds.

- Synthesis of Sulfinyl Compounds : It can be employed in the synthesis of chiral sulfinyl derivatives, which are important in pharmaceuticals .

Medicinal Chemistry Applications

In medicinal chemistry, 3-(2-Bromoethyl)thietane 1,1-dioxide has shown promise as a precursor for biologically active compounds. Its derivatives have been investigated for their potential pharmacological activities:

- Anticancer Agents : Some derivatives have demonstrated inhibitory effects on cancer cell lines, making them candidates for further development in cancer therapy.

- Antimicrobial Activity : Research indicates that thietane-based compounds exhibit antimicrobial properties against various pathogens .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of thietane derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of synthesized thietane derivatives against bacterial strains. The findings revealed that certain derivatives had lower minimum inhibitory concentrations compared to standard antibiotics.

作用机制

The mechanism of action of 3-(2-Bromoethyl)thietane 1,1-dioxide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The thietane ring may also contribute to the compound’s reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thietane 1,1-Dioxide Derivatives

Thietane 1,1-Dioxide (CAS: 5687-92-3)

- Structure : Unsubstituted thietane sulfone.

- Applications : Used in medicinal chemistry to construct spirocyclic frameworks via palladium-catalyzed allylic alkylation .

3-Chlorothietane 1,1-Dioxide (CAS: 15953-83-0)

- Structure : Chlorine substituent at the 3-position.

- Properties : Higher electrophilicity compared to the bromoethyl derivative due to the smaller, more electronegative chlorine atom.

- Synthesis : Prepared via direct halogenation of thietane 1,1-dioxide .

3-Bromothietane 1,1-Dioxide (Ref: 10-F227590)

Tetrahydrothiophene 1,1-Dioxide Derivatives

3-(2-Bromoethyl)tetrahydrothiophene 1,1-Dioxide (CBR01785)

- Structure : Five-membered tetrahydrothiophene ring with a 2-bromoethyl substituent.

- Comparison : The larger ring reduces ring strain, increasing thermal stability but decreasing reactivity compared to four-membered thietane derivatives. This structural difference impacts applications in drug design, where ring size influences bioavailability .

Amino-Substituted Thietane 1,1-Dioxides

3-((2-Hydroxy-3-methylbutyl)amino)thietane 1,1-Dioxide (CAS: 1862781-19-8)

Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent | Key Reactivity Features |

|---|---|---|---|---|

| 3-(2-Bromoethyl)thietane 1,1-dioxide | C₅H₉BrO₂S | 213.09 | 2-Bromoethyl (C-3) | High alkylation potential; flexible chain |

| 3-Chlorothietane 1,1-dioxide | C₃H₅ClO₂S | 152.59 | Chlorine (C-3) | Electrophilic substitution favored |

| 3-Bromothietane 1,1-dioxide | C₃H₅BrO₂S | 197.04 | Bromine (C-3) | Better leaving group than chlorine |

| Thietane 1,1-dioxide | C₃H₆O₂S | 106.14 | None | Base for functionalization reactions |

生物活性

3-(2-Bromoethyl)thietane 1,1-dioxide, a sulfoxide derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique thietane ring structure, which is known to influence its chemical reactivity and interaction with biological systems. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₅H₈BrO₂S

- CAS Number : 1784790-19-7

- Molecular Weight : 201.08 g/mol

The thietane ring contributes to the compound's stability and reactivity, particularly in nucleophilic substitution reactions and interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom in the compound can be displaced by nucleophiles, leading to various derivatives that may exhibit different biological activities.

- Enzyme Inhibition : As a sulfoxide, it may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their function and affecting downstream signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Studies

In a study evaluating the antimicrobial effects of various sulfoxides, including this compound, it was found that this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential for further development as an antimicrobial agent .

Anticancer Research

A recent investigation into the anticancer effects of sulfoxides demonstrated that this compound induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Data Table: Biological Activities of this compound

常见问题

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| UV Bromination | 65–75 | 0–10°C, Br₂, UV light | |

| Cycloaddition with Sulfene | 50–60 | Room temperature, THF solvent |

Advanced: How do solvent polarity and halogenation agents influence regioselectivity in bromoethyl-substituted thietane dioxides?

Answer:

Regioselectivity is controlled by:

- Solvent Effects : Polar solvents (e.g., water) favor thiirane-thietane rearrangements, while non-polar solvents (e.g., toluene) stabilize bromoethyl intermediates via radical pathways .

- Halogenation Agents : Br₂ or N-bromosuccinimide (NBS) preferentially target the 2-position due to steric and electronic effects, whereas HBr may lead to competing elimination reactions .

Mechanistic Insight : Bromine radicals generated under UV light attack the electron-deficient β-carbon of the thietane ring, forming the bromoethyl substituent .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 3.2–4.9 ppm for bromoethyl protons; δ 1.8–2.2 ppm for thietane ring protons) and ¹³C NMR to confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z: 228.96 [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the thietane ring and bromoethyl orientation .

Advanced: What are the challenges in achieving stereochemical control during [2+2] cycloadditions involving this compound?

Answer:

Stereoselectivity is influenced by:

- Substrate Geometry : Electron-deficient dienophiles (e.g., maleic anhydride) favor endo transition states, while steric bulk directs exo pathways .

- Catalytic Systems : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity but may promote side reactions with the bromoethyl group .

Example : Cycloaddition with enamines yields 3-substituted thietane dioxides with >80% cis selectivity under optimized conditions .

Data Contradiction: How to resolve discrepancies in reported yields from bromination methods?

Answer:

Discrepancies arise from:

- Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields (70–80%) due to better mixing, while larger scales (>10 mmol) face mass transfer limitations (yields drop to 50–60%) .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) recovers 85–90% product, whereas recrystallization may lose 10–15% due to solubility issues .

Recommendation : Use kinetic studies (e.g., in-situ FTIR) to monitor bromine consumption and optimize stoichiometry .

Advanced: Can this compound serve as a precursor for bioactive heterocycles?

Answer:

Yes, it is a versatile intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。